molecular formula C15H18ClN5O3S B14017809 1-(2-Chloroethyl)-3-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]urea CAS No. 93126-95-5

1-(2-Chloroethyl)-3-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]urea

Cat. No.: B14017809
CAS No.: 93126-95-5
M. Wt: 383.9 g/mol
InChI Key: COKRDMPUMMQVNT-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)-3-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]urea is a synthetic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a chloroethyl group, a dimethylpyrimidinyl group, and a sulfamoylphenyl group, making it a subject of interest in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloroethyl)-3-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]urea typically involves multiple steps. One common method includes the reaction of 2-chloroethylamine with 4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane at a temperature range of 0-5°C to ensure the stability of the intermediate products.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve yield. The purification process typically involves crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloroethyl)-3-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions are common, where the chloroethyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.

    Substitution: Amines, thiols; reactions often require a base such as triethylamine and are conducted at elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Various substituted ureas

Scientific Research Applications

1-(2-Chloroethyl)-3-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Chloroethyl)-3-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]urea involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of enzymatic activity or disruption of cellular functions. The sulfamoyl group may also contribute to its biological activity by mimicking natural substrates and interfering with metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide
  • methyl 2-{[(4,6-dimethylpyrimidin-2-yl)carbamoyl]sulfamoyl}benzoate
  • ethyl N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]carbamate

Uniqueness

1-(2-Chloroethyl)-3-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]urea stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

93126-95-5

Molecular Formula

C15H18ClN5O3S

Molecular Weight

383.9 g/mol

IUPAC Name

1-(2-chloroethyl)-3-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]urea

InChI

InChI=1S/C15H18ClN5O3S/c1-10-9-11(2)19-14(18-10)21-25(23,24)13-5-3-12(4-6-13)20-15(22)17-8-7-16/h3-6,9H,7-8H2,1-2H3,(H2,17,20,22)(H,18,19,21)

InChI Key

COKRDMPUMMQVNT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)NCCCl)C

Origin of Product

United States

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